
Tazarotene Thiochromane Dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of Tazarotene Thiochromane Dimer involves the use of 4,4-dimethyl-6-bromothiochromane S-oxide, 2-methyl-3-butyn-2-ol, and 6-chloronicotinic acid ethyl ester . The synthetic pathway includes a palladium-mediated coupling reaction, which is efficient and avoids the use of hazardous organometallic compounds . Industrial production methods are based on similar synthetic routes, ensuring high yield and purity .
化学反応の分析
Tazarotene Thiochromane Dimer undergoes various chemical reactions, including:
Oxidation: The sulfur atom and methyl groups are susceptible to oxidation.
Reduction: The compound can be reduced under specific conditions, although detailed studies are limited.
Substitution: The compound can undergo substitution reactions, particularly involving the aromatic rings.
Common reagents used in these reactions include oxidizing agents like zinc oxide and titanium dioxide, and reducing agents specific to the reaction conditions . Major products formed include various oxidized and reduced derivatives of the original compound .
科学的研究の応用
Tazarotene Thiochromane Dimer is primarily used in analytical method development, method validation, and quality control applications . It serves as a reference standard in the production of Tazarotene and is used in studies related to retinoid receptors and multiple sclerosis . In medicine, it is used to study the photostability and degradation pathways of Tazarotene .
作用機序
The exact mechanism of action of Tazarotene Thiochromane Dimer is not fully understood. it is known that the active form of Tazarotene, tazarotenic acid, binds to retinoic acid receptors RARα, RARβ, and RARγ, with a relative selectivity for RARβ and RARγ . This binding modifies gene expression and exerts effects on cell growth, apoptosis, and differentiation .
類似化合物との比較
Tazarotene Thiochromane Dimer is unique due to its specific structure and function as an impurity and metabolite of Tazarotene. Similar compounds include:
Tazarotenic Acid: The active metabolite of Tazarotene, which binds to retinoic acid receptors.
Other Retinoids: Compounds like tretinoin and isotretinoin, which also bind to retinoic acid receptors but have different structures and specificities.
This compound stands out due to its specific role in the analytical and quality control processes of Tazarotene production .
特性
分子式 |
C26H26S2 |
|---|---|
分子量 |
402.6 g/mol |
IUPAC名 |
6-[4-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)buta-1,3-diynyl]-4,4-dimethyl-2,3-dihydrothiochromene |
InChI |
InChI=1S/C26H26S2/c1-25(2)13-15-27-23-11-9-19(17-21(23)25)7-5-6-8-20-10-12-24-22(18-20)26(3,4)14-16-28-24/h9-12,17-18H,13-16H2,1-4H3 |
InChIキー |
SUGIDRZSAFDSHU-UHFFFAOYSA-N |
正規SMILES |
CC1(CCSC2=C1C=C(C=C2)C#CC#CC3=CC4=C(C=C3)SCCC4(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




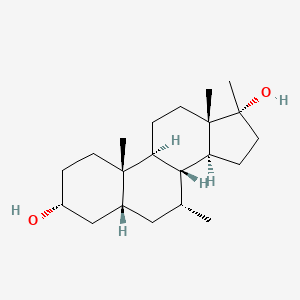
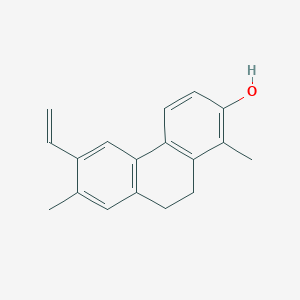


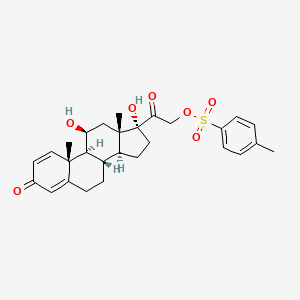
![(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide](/img/structure/B15295375.png)
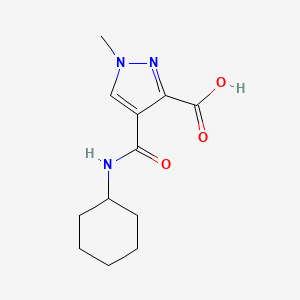

![tert-butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate](/img/structure/B15295391.png)
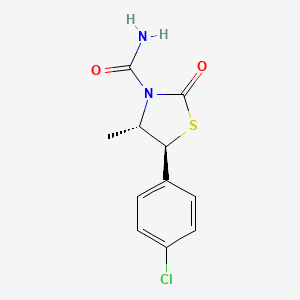
![2-(((Benzyloxy)carbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B15295401.png)
![(6S)-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B15295403.png)
